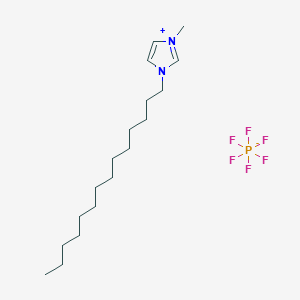

1-Methyl-3-tetradecylimidazolium hexafluorophosphate

Overview

Description

1-Methyl-3-tetradecylimidazolium hexafluorophosphate, also known as TetradecMIM PF6, C1C14ImPF6, or Im1.14PF6, is a chemical compound with the CAS number 219947-94-1 . It has a molecular weight of 424.45 and a melting point of 69°C . This compound has applications as a solvent .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 424.45 and a melting point of 69°C .Scientific Research Applications

Formation of Liquid Clathrates

1-Methyl-3-tetradecylimidazolium hexafluorophosphate is involved in the formation of liquid clathrates when mixed with aromatic hydrocarbons. This is evidenced by the system 1,3-dimethylimidazolium hexafluorophosphate-benzene, where the aromatic solute can be trapped in the solid state, forming a crystalline 2:1 inclusion compound (Holbrey et al., 2003).

Role in Orientational Ordering

The compound plays a role in the orientational ordering of cations at the air/liquid interfaces of salts, as studied using sum frequency vibrational spectroscopy. Quantitative analyses show that the terminal methyl group of the butyl chain in this compound is polar-oriented with its symmetry axis nearly vertical to the surface (Iimori et al., 2004).

Molecular Dynamics and Ionic Conductivity

Molecular dynamics simulations have been conducted on this compound to study its ionic conductivity. The simulations provide insights into the self-diffusion coefficients and ionic conductivities at different temperatures, highlighting the correlation in ionic motion without pronounced clustering (Picalek & Kolafa, 2007).

Application in Polymerization Processes

This chemical is used as a solvent in the copper(I) mediated living radical polymerization of methyl methacrylate. The use of this ionic liquid enhances the rate of reaction and results in the production of narrow polydispersity polymers (Carmichael et al., 2000).

Phase Behavior Characterization

A variety of analytical techniques, including DSC, conductivity measurement, Raman spectroscopy, and X-ray diffraction, have been applied to characterize the phase behavior of this compound. This research has identified a low-temperature phase transition in this class of salts, contributing to the understanding of its structural behavior (Roche et al., 2003).

Safety and Hazards

When handling 1-Methyl-3-tetradecylimidazolium hexafluorophosphate, it’s advised to wear suitable protective clothing and avoid contact with skin and eyes. It’s also recommended to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Mechanism of Action

Target of Action

This compound is primarily used in laboratory settings and for the manufacture of substances .

Mode of Action

It is known to be aromatic and hydrophobic , which may influence its interactions with its targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Methyl-3-tetradecylimidazolium hexafluorophosphate. For instance, the anion of this compound decomposes slowly in the presence of water . This suggests that the compound’s activity may be influenced by the hydration level of its environment.

Properties

IUPAC Name |

1-methyl-3-tetradecylimidazol-1-ium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N2.F6P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17-16-19(2)18-20;1-7(2,3,4,5)6/h16-18H,3-15H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYARLXKWHFGQBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35F6N2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049248 | |

| Record name | 1-Methyl-3-tetradecylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219947-94-1 | |

| Record name | 1-Methyl-3-tetradecylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[fluorene-9,9'-xanthene]](/img/structure/B3069175.png)

![[1,1'-Biphenyl]-3,4',5-tricarbaldehyde](/img/structure/B3069190.png)

![2,7,12-Triamino-5H-diindeno[1,2-a:1',2'-c]fluorene-5,10,15-trione](/img/structure/B3069219.png)

![Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B3069220.png)